
potassium;1-phenylpent-4-en-2-ylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium;1-phenylpent-4-en-2-ylbenzene is an organic compound that features a benzene ring substituted with a phenyl group and a pentenyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium;1-phenylpent-4-en-2-ylbenzene typically involves the coupling of a phenyl group with a pentenyl chain. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium as a catalyst and boron reagents to facilitate the formation of carbon-carbon bonds . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium;1-phenylpent-4-en-2-ylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form benzoic acids.
Reduction: Reduction reactions can convert the compound into secondary alcohols.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as bromination.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions is commonly used for oxidation reactions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst is often used for reduction reactions.
Substitution: N-bromosuccinimide (NBS) is a common reagent for bromination reactions.
Major Products Formed
Oxidation: Benzoic acids
Reduction: Secondary alcohols
Substitution: Brominated benzene derivatives
Applications De Recherche Scientifique
Potassium;1-phenylpent-4-en-2-ylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of potassium;1-phenylpent-4-en-2-ylbenzene involves its interaction with molecular targets through its benzene ring and pentenyl chain. The compound can participate in various chemical reactions, such as electrophilic aromatic substitution, due to the electron-donating and electron-withdrawing effects of its substituents . These interactions can modulate the activity of enzymes and receptors, influencing biological pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenylpent-4-en-2-ylbenzene: Lacks the potassium ion but has a similar structure.
Phenylacetone: Contains a phenyl group and a ketone functional group.
Benzyl Alcohol: Features a benzene ring with a hydroxyl group.
Uniqueness
Potassium;1-phenylpent-4-en-2-ylbenzene is unique due to the presence of both a phenyl group and a pentenyl chain, which confer distinct chemical properties and reactivity. The potassium ion also enhances its solubility and reactivity in certain chemical environments, making it a valuable compound for specific applications .
Propriétés
Numéro CAS |
62901-72-8 |
|---|---|
Formule moléculaire |
C17H17K |
Poids moléculaire |
260.41 g/mol |
Nom IUPAC |
potassium;1-phenylpent-4-en-2-ylbenzene |
InChI |
InChI=1S/C17H17.K/c1-2-9-17(16-12-7-4-8-13-16)14-15-10-5-3-6-11-15;/h2-8,10-13H,1,9,14H2;/q-1;+1 |
Clé InChI |
HMFCOPHTKOKUOM-UHFFFAOYSA-N |
SMILES canonique |
C=CC[C-](CC1=CC=CC=C1)C2=CC=CC=C2.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[2-(2-bromo-4-methylphenoxy)ethyl] phenylphosphonate](/img/structure/B14503524.png)
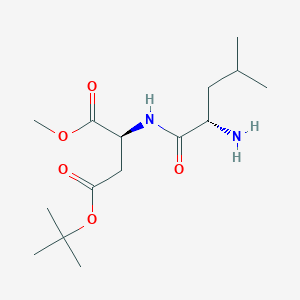
![4-[(Octyloxy)carbonyl]-3-[(tridecyloxy)carbonyl]benzoate](/img/structure/B14503530.png)
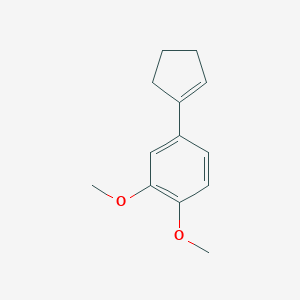

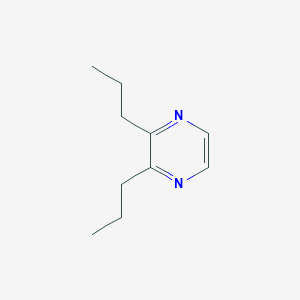
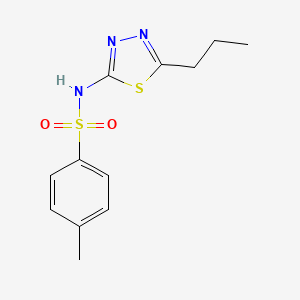
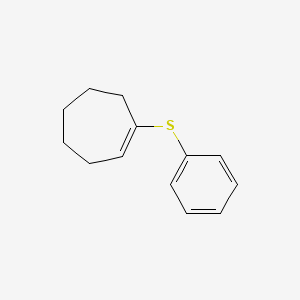
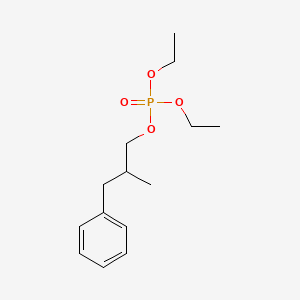
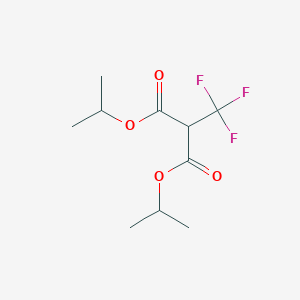

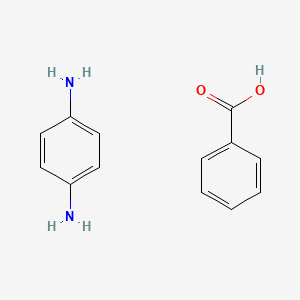
![4-{2-[5-(2-Phenylethenyl)-1,3-benzoxazol-2-yl]ethenyl}benzonitrile](/img/structure/B14503584.png)
![2-{[1-(Prop-1-yn-1-yl)cyclopentyl]oxy}ethan-1-ol](/img/structure/B14503599.png)
